N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide involves multi-component reactions that utilize acetic acid or other catalysts to facilitate the formation of the desired product. For example, Patel et al. (2022) reported the acetic acid mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the efficiency of such methods in creating complex quinoline derivatives (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction (XRD) analysis and density functional theory (DFT) studies. Patel et al. (2022) provided a comprehensive analysis of the crystal structure and theoretical studies of 2,4-dimethoxy-THPQs, revealing the agreement between theoretical and experimental geometrical parameters and highlighting the importance of C–H⋯O and N–H⋯O interactions in the molecular structure (Patel et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of quinoline derivatives can be studied through various analyses, including frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses. Such studies help in understanding the physicochemical properties and relative reactivity of these compounds. Patel et al. (2022) investigated the physicochemical properties and reactivity of 2,4-dimethoxy-THPQs, offering insights into their potential binding abilities in biological systems (Patel et al., 2022).
Physical Properties Analysis
The physical properties of compounds like N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide, including solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally through methods such as melting point determination and solubility tests in different solvents.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in understanding the behavior of quinoline derivatives in chemical syntheses and potential applications. Studies like those conducted by Patel et al. (2022) provide valuable data on the chemical properties by analyzing the electronic charge density and predicting the ability to bind in receptors, which is essential for designing drugs and materials with specific functions (Patel et al., 2022).
Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis and in silico analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing a multicomponent synthesis approach. This research highlights the structural optimization using DFT B3LYP/6-31G(d) level and compares it with single-crystal XRD data, indicating a good agreement between theoretical and experimental geometrical parameters. The study also explores the physicochemical properties and relative reactivity of these compounds through Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses, suggesting their potential binding ability in receptor sites (Patel et al., 2022).
Another research effort delved into the structural aspects of salt and inclusion compounds of related amide-containing isoquinoline derivatives. This study provides insights into how these compounds interact with various acids to form gels or crystalline solids, contributing to the understanding of their structural properties and potential applications in material science (Karmakar et al., 2007).
Biological Activities and Applications
The antiviral activity of certain quinolinone derivatives was explored, with some compounds displaying weak to good activity against the Tobacco mosaic virus (TMV). This research suggests the potential of these compounds in developing antiviral agents, highlighting the importance of the structural motif present in N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide for biological applications (Luo et al., 2012).
Another study demonstrated the anticancer activity of synthetic makaluvamine analogues, which share structural similarities with quinolinone derivatives. These compounds were found to be potent inducers of apoptosis and effective inhibitors of cell growth and proliferation in breast cancer cell lines, suggesting the therapeutic potential of structurally related compounds like N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide (Wang et al., 2009).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-7-15(11-18(14)22)21-20(24)17-9-8-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAABDDDVXQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |
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